molecular formula C20H17ClN6O2 B11001214 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B11001214
M. Wt: 408.8 g/mol
InChI Key: VWTTVSRUDWIABV-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that features a pyridazinone core linked to a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization with an appropriate diketone.

    Synthesis of the Triazolopyridine Moiety: The triazolopyridine moiety can be prepared by reacting 3-aminopyridine with an appropriate triazole derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the pyridazinone core with the triazolopyridine moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazolopyridine moiety, potentially yielding reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridazinone core.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The triazolopyridine moiety may play a crucial role in binding to the target, while the pyridazinone core may contribute to the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is unique due to its combination of a pyridazinone core and a triazolopyridine moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H17ClN6O2

Molecular Weight

408.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H17ClN6O2/c21-15-6-4-14(5-7-15)16-8-9-20(29)27(25-16)13-19(28)22-11-10-18-24-23-17-3-1-2-12-26(17)18/h1-9,12H,10-11,13H2,(H,22,28)

InChI Key

VWTTVSRUDWIABV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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